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Compound of Interest

(4-(4-
Compound Name:

Chlorophenoxy)phenyl)methanol
CAS No.: 93497-08-6

Cat. No.: B1356539

Get Quote

Part 1: Compound Identity & Synthetic Context[1][2]
[3]

Compound Name: (4-(4-Chlorophenoxy)phenyl)methanol IUPAC Name: [4-(4-
chlorophenoxy)phenyllmethanol Molecular Formula:

Molecular Weight: 234.68 g/mol Structure: A benzyl alcohol core substituted at the para
position with a 4-chlorophenoxy group.

Synthetic Origin & Impurity Profiling

To accurately interpret spectral data, one must understand the sample's history. This compound
is typically synthesized via a two-step sequence:

» Nucleophilic Aromatic Substitution (

): Reaction of 4-chlorophenol with 4-fluorobenzaldehyde (or 4-chlorobenzaldehyde) to form
4-(4-chlorophenoxy)benzaldehyde.
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e Reduction: Conversion of the aldehyde to the alcohol using Sodium Borohydride (

Critical Impurities to Monitor:
» Residual Aldehyde: Look for a singlet at ~9.9 ppm in

NMR and a carbonyl stretch at ~1690 cm~tin IR.

e Over-reduction/Hydrogenolysis: Formation of the methyl derivative (4-(4-
chlorophenoxy)toluene) if conditions are too harsh.

» Starting Phenol: 4-chlorophenol traces (distinctive odor, higher retention time in GC).

Part 2: Spectral Characterization Protocols[4]
Mass Spectrometry (MS) - Electron lonization (El)

Primary Tool for Structural Confirmation

The mass spectrum of this compound is dominated by the stability of the diaryl ether linkage
and the characteristic chlorine isotope signature.

Key Diagnostic Peaks:

) Relative .
m/z Value lon Identity Interpretation
Abundance

| 234 |
(
) | 100% (Base Peak) | Molecular ion. Stable aromatic ether. | | 236 |

(

) | ~32-33% | Definitive confirmation of Monochlorination. The 3:1 ratio is mandatory. | | 217 |

| Medium | Loss of hydroxyl radical. Common in benzyl alcohols. | | 205 |
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| High | Loss of formyl radical, often followed by rearrangement. | | 139/141 |
| Medium | Cleavage of the ether bond retaining the charge on the chlorinated fragment. |

Experimental Insight: In GC-MS, the molecular ion is robust. If the M+ peak is weak or absent,
suspect thermal dehydration in the injector port (forming the corresponding stilbene or dimer), a
common artifact for benzyl alcohols.

Proton Nuclear Magnetic Resonance ( NMR)

Primary Tool for Purity & connectivity

Solvent:
(Chloroform-d) or DMSO-
. Frequency: 400 MHz recommended for resolution of aromatic multiplets.

The spectrum displays two distinct AA'BB' aromatic systems and a characteristic benzylic
methylene.
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Expert Note on Coupling: The two aromatic AA'BB' systems often overlap. In lower field
instruments (300 MHz), this may look like a complex multiplet between 6.9-7.4 ppm. In DMSO-
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, the OH proton usually appears as a triplet at ~5.2 ppm due to coupling with the
, and the

becomes a doublet. This is a self-validating check for the alcohol functionality.

Infrared Spectroscopy (FT-IR)

Rapid Functional Group Verification

3300—-3450 cm~*: Broad O-H stretch (Intermolecular H-bonding).

e 1580 & 1485 cm~*: Aromatic C=C ring stretches. The band at 1485 cm~1 is often very strong
in diaryl ethers.

e 1235-1245 cm~1: Ar-O-Ar asymmetric stretch. Critical diagnostic band for the ether linkage.
e 1085-1095 cm~: Ar-Cl stretch (often overlaps with in-plane bending, but distinct).

e 1010-1030 cm~1: C-O primary alcohol stretch.

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the logical fragmentation pathway observed in Mass
Spectrometry, essential for confirming the structural connectivity of the ether and alcohol
moieties.

Molecular lon (M+)
m/z 234 / 236

(3:1 Ratio)

- OH radical  CH20H / CHO Ether Bond Break

Primary Fragmentation Chanhels

[M-17]+ Benzhydryl-like Cation [CI-Ph-O]+ (m/z 127/129)
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|
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|
|
|
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Caption: Logical fragmentation pathways for (4-(4-Chlorophenoxy)phenyl)methanol in
Electron lonization MS.

Part 4: Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

Mass: Weigh 5-10 mg of the solid compound.

Solvent: Add 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS.

o Why CDCIs? It prevents hydroxyl proton exchange broadening common in DMSO,
allowing for a sharper baseline, though OH coupling is lost.

Filtration: If the solution is cloudy (salt residues from synthesis), filter through a small plug of

glass wool into the NMR tube.

Acquisition: Run 16 scans (Proton) with a 2-second relaxation delay to ensure accurate
integration of aromatic protons.

Protocol B: GC-MS Purity Check

Objective: Verify absence of starting aldehyde.

Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane).

Inlet Temp: 250°C (Split 20:1).

Carrier: Helium at 1.0 mL/min.

Oven Program:

o Start: 80°C (Hold 1 min).

o Ramp: 20°C/min to 280°C.

o Hold: 5 min.
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» Validation: The alcohol usually elutes after the aldehyde impurity due to hydrogen bonding
with the stationary phase active sites, unless derivatized (silylated).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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